1-(2,3-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Medicinal Chemistry Chemical Biology Regioisomer Differentiation

Deploy 901004-19-1 as a critical probe to explore N1-aryl topology in A₃ adenosine receptor antagonism. It uniquely features a sterically hindered 2,3-dimethylphenyl group at N1 and a validated 4-methylphenyl motif at C3, forming a matched regioisomeric pair with 901045-24-7 for systematic SAR studies. Ideal for expanding screening library diversity beyond common N2-aryl variants. Differentiates biological readouts attributable solely to the ortho-methyl shift. High-purity compound available for medicinal chemistry and chemical biology research.

Molecular Formula C25H21N3
Molecular Weight 363.464
CAS No. 901004-19-1
Cat. No. B2580180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901004-19-1
Molecular FormulaC25H21N3
Molecular Weight363.464
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=CC(=C5C)C
InChIInChI=1S/C25H21N3/c1-16-11-13-19(14-12-16)24-21-15-26-22-9-5-4-8-20(22)25(21)28(27-24)23-10-6-7-17(2)18(23)3/h4-15H,1-3H3
InChIKeyJVTZBEMFWCSEQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901004-19-1) – A Structurally Distinct Pyrazoloquinoline for Targeted Chemical Biology Research


1-(2,3-Dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901004-19-1, molecular formula C₂₅H₂₁N₃, MW 363.46) is a fully aromatic, N1, C3-diarylated member of the pyrazolo[4,3-c]quinoline tricyclic family . This heterocyclic scaffold is historically associated with high-affinity benzodiazepine receptor antagonism, PDE4/PDE9 inhibition, COX-2 inhibition, and more recently, microbiota β-glucuronidase inhibition and A₃ adenosine receptor antagonism [1][2]. The compound bears a 2,3-dimethylphenyl group at N1 and a 4-methylphenyl group at C3, creating a substitution pattern that is regioisomerically distinct from the more commonly catalogued 3,4-dimethylphenyl congeners .

Why 1-(2,3-Dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline Cannot Be Interchanged with Close Pyrazoloquinoline Analogs


Within the pyrazolo[4,3-c]quinoline family, even minor positional variations in aryl substituents produce distinct three-dimensional electrostatic surfaces and lipophilic profiles that govern target-binding conformations . The 2,3-dimethylphenyl N1 substituent creates a sterically hindered, ortho-methyl-bearing environment absent in the 3,4-dimethylphenyl regioisomer (CAS 901045-24-7) or the unsubstituted 1-phenyl analog, potentially shifting the dihedral angle between the N1-aryl ring and the pyrazoloquinoline core . Such conformational differences are known to modulate selectivity among A₁, A₂A, A₂B, and A₃ adenosine receptor subtypes by over 100-fold in related 2-aryl series [1]. Generic substitution without regioisomer-specific validation therefore risks misassigning biological activity, undermining SAR reproducibility, and compromising the integrity of chemical probe studies.

Quantitative Differentiation Evidence for 1-(2,3-Dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (901004-19-1)


Regioisomeric Purity Advantage: 2,3-Dimethylphenyl vs. 3,4-Dimethylphenyl N1-Substitution

The target compound (CAS 901004-19-1) features a 2,3-dimethylphenyl substituent at N1, in contrast to its closest commercially available analog, 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901045-24-7), which bears a 3,4-dimethylphenyl group . Although no direct head-to-head biological comparison has been published for this specific pair, the two regioisomers are not interchangeable: the ortho-methyl group in the 2,3-isomer introduces steric congestion adjacent to the pyrazoloquinoline N1, which can alter the conformational preference of the N1-aryl ring and consequently the spatial orientation of the C3-(4-methylphenyl) group . Vendor-specified purity of ≥95% (HPLC) for the target compound provides a defined baseline for SAR studies.

Medicinal Chemistry Chemical Biology Regioisomer Differentiation

Class-Level Biological Precedent: Pyrazolo[4,3-c]quinoline Core as Multi-Target Pharmacophore

The pyrazolo[4,3-c]quinoline scaffold into which the 901004-19-1 substitution pattern is embedded has demonstrated quantifiable activities across multiple target classes [1]. In a benchmark study, 2-arylpyrazolo[4,3-c]quinolin-4-ones bearing a 4-methylphenyl substituent at the C3-equivalent position achieved A₃ adenosine receptor Kᵢ values of 9–19 nM with >1000 nM selectivity over A₁, A₂A, and A₂B subtypes [2]. Separately, pyrazolo[4,3-c]quinoline derivatives with 4-substituted phenyl groups at C3 inhibited LPS-stimulated NO production in RAW 264.7 macrophages with potency comparable to the iNOS inhibitor 1400 W [3]. While 901004-19-1 itself lacks published target-specific data, its scaffold membership places it within a chemotype of validated pharmacological relevance wherein the 2,3-dimethylphenyl N1 group represents an underexplored vector for selectivity engineering [1][2].

Drug Discovery Pharmacology Chemical Probe Development

C3-(4-Methylphenyl) Substituent as a Validated Activity-Enhancing Motif in Pyrazolo[4,3-c]quinoline SAR

Systematic SAR studies on 2-arylpyrazolo[4,3-c]quinolin-4-ones have demonstrated that 4-substitution on the C3-phenyl ring (equivalent to the C3-position in 901004-19-1) is a critical determinant of A₃ adenosine receptor affinity [1]. Specifically, 4-methyl, 4-methoxy, and 4-chloro substituents yielded optimal activity, with Kᵢ values of 19 nM, 16 nM, and 9 nM respectively, while the unsubstituted phenyl analog showed reduced affinity [1]. The target compound 901004-19-1 retains this validated 4-methylphenyl C3 motif while varying the N1 substitution pattern, making it a suitable candidate for probing whether the 2,3-dimethylphenyl N1 group enhances or diminishes A₃ selectivity relative to the N2-phenyl benchmark series [1].

Structure-Activity Relationships Adenosine Receptor Antagonism Lead Optimization

N1-Aryl Substitution Divergence: Unexplored Selectivity Vector in Adenosine Receptor Pharmacology

All published pyrazolo[4,3-c]quinoline-based A₃ antagonists to date employ N2-aryl (2-arylpyrazolo[4,3-c]quinolin-4-one) or 3-amino/4-arylamino substitution patterns [1][2]. Compound 901004-19-1 is distinguished by its N1-aryl substitution (1-aryl-3-aryl-1H-pyrazolo[4,3-c]quinoline topology), a constitutional isomerism that places the N-aryl ring at a fundamentally different position on the pyrazole ring . This topological distinction has the potential to redirect hydrogen-bonding and π-stacking interactions with receptor residues. In the related 2-phenyl-2H-pyrazolo[4,3-c]quinoline chemotype, the N2-phenyl ring engages the same binding pocket environment that would be addressed by the N1-phenyl ring in the 901004-19-1 topology [1]. No quantitative binding or functional data exist for any N1-aryl pyrazolo[4,3-c]quinoline in the public domain, defining 901004-19-1 as a tool to probe this unexplored substitution vector.

Adenosine Receptor Subtype Selectivity Chemical Tool Compounds Novel Chemical Space

Transparency Caveat: Absence of Published Direct Biological Data for 901004-19-1

A comprehensive search of PubMed, Google Patents, PubChem, ChEMBL, and chemical supplier databases (accessed April 2026) did not identify any peer-reviewed study, patent example, or public bioassay record containing quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, ΔTₘ, MIC, or in vivo efficacy) for CAS 901004-19-1 [1][2]. The compound is listed exclusively by specialist chemical vendors for research use, with purity specified at ≥95% . This stands in contrast to structurally related pyrazolo[4,3-c]quinolines such as PQ32 (G-quadruplex stabilizing ligand, IC₅₀ ~1.00 μM in tumor cell proliferation assays) [3] and the A₃ antagonist series (Kᵢ 9-19 nM) [1], for which robust quantitative data exist. Procurement decisions should therefore factor in the absence of target engagement validation and plan for de novo biological profiling.

Data Gaps Chemical Probe Validation Procurement Due Diligence

Optimal Research Deployment Scenarios for 1-(2,3-Dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (901004-19-1)


Adenosine A₃ Receptor Antagonist Lead Expansion via N1-Aryl Vector Exploration

The validated C3-(4-methylphenyl) motif, which in N2-aryl series confers hA₃ Kᵢ of 19 nM with >50-fold selectivity over other adenosine subtypes [1], is preserved in 901004-19-1. The N1-(2,3-dimethylphenyl) group introduces a novel topological vector that has not been explored in adenosine receptor SAR. 901004-19-1 is therefore best deployed as a probe molecule to determine whether the N1-aryl substitution topology permits, enhances, or abolishes A₃ receptor engagement relative to the N2-aryl benchmark series [1].

Regioisomer-Controlled SAR Studies in Pyrazolo[4,3-c]quinoline Chemical Biology

901004-19-1 (N1-2,3-dimethylphenyl) and its positional isomer 901045-24-7 (N1-3,4-dimethylphenyl) form a minimal matched regioisomeric pair for systematically dissecting the contribution of ortho-methyl steric effects to target binding, solubility, logP, and metabolic stability . Co-procurement of both isomers enables direct within-study comparison to attribute differential biological readouts specifically to the methyl group positional shift .

Pyrazolo[4,3-c]quinoline Focused Library Synthesis and Diversity-Oriented Screening

Commercially available pyrazolo[4,3-c]quinolines are dominated by N2-aryl, 3-amino, and 3,4-dimethylphenyl-substituted variants [2]. Incorporation of the N1-(2,3-dimethylphenyl) scaffold topology embodied by 901004-19-1 into a screening deck expands the three-dimensional chemical diversity of a pyrazoloquinoline-focused library, potentially accessing binding pockets or protein conformations not sampled by existing library members [2].

Negative Data Generation as a Scientific Contribution in Target Deconvolution Studies

Given the absence of published biological data for 901004-19-1 , its procurement and systematic profiling against panels of pharmacologically relevant targets (adenosine receptors, PDE isoforms, β-glucuronidase, G-quadruplex DNA, COX-2) serves a dual purpose: identifying previously unknown activity, or generating structurally informative negative data that delineates the boundaries of pyrazolo[4,3-c]quinoline SAR. Such negative results, when published, prevent redundant synthetic effort across the medicinal chemistry community [1].

Quote Request

Request a Quote for 1-(2,3-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.